molecular formula C14H13N3S2 B501390 11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B501390
M. Wt: 287.4g/mol
InChI Key: BWOJJOVGTYKUPQ-UHFFFAOYSA-N
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Description

Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core with allyl and sulfide functional groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves several steps. One common method includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, resulting in tricyclic compounds containing various fragments at specific positions . Another approach involves substitution reactions at the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to achieve the desired product.

Chemical Reactions Analysis

Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, acyl derivatives, and other organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield tricyclic compounds with different aliphatic, aromatic, or heteroaromatic fragments .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used to study the reactivity and synthesis of heterocyclic compounds. In biology and medicine, it has been investigated for its neurotropic activity, including anticonvulsant and anxiolytic effects . Additionally, it is used in molecular docking studies to predict interactions with specific receptors, such as the GABA A receptor . In industry, it is utilized in the development of new drugs and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. For instance, its neurotropic effects are believed to be mediated through its interaction with the GABA A receptor, where it binds to specific sites and exerts an inhibitory effect . This interaction can modulate neurotransmitter activity and result in various physiological effects.

Comparison with Similar Compounds

Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide can be compared with other similar compounds, such as 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones . These compounds share a similar core structure but differ in their functional groups and specific chemical properties. The uniqueness of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide lies in its allyl and sulfide groups, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C14H13N3S2

Molecular Weight

287.4g/mol

IUPAC Name

11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C14H13N3S2/c1-4-5-18-14-12-11(15-7-16-14)10-8(2)6-9(3)17-13(10)19-12/h4,6-7H,1,5H2,2-3H3

InChI Key

BWOJJOVGTYKUPQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC=C)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC=C)C

Origin of Product

United States

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